3-Hydroxymethylaminopyrine
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Overview
Description
3-Hydroxymethylaminopyrine, also known as AMP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of aminopyrine, which is a non-steroidal anti-inflammatory drug. The compound has been found to have a wide range of applications in biochemical and physiological research, making it a valuable tool for scientists.
Mechanism Of Action
The mechanism of action of 3-Hydroxymethylaminopyrine involves its conversion to a fluorescent compound by cytochrome P450 enzymes. This reaction can be measured using various spectroscopic techniques, allowing for the quantification of cytochrome P450 activity.
Biochemical And Physiological Effects
The use of 3-Hydroxymethylaminopyrine in scientific research has provided valuable insights into the biochemical and physiological effects of various drugs and xenobiotics. The compound has been used to study the metabolism of drugs in the liver, as well as the effects of various environmental toxins on the liver.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Hydroxymethylaminopyrine in scientific research is its high specificity for cytochrome P450 enzymes. This allows for the accurate measurement of cytochrome P450 activity in biological samples. However, the compound has limitations in terms of its stability and potential interference with other metabolic pathways.
Future Directions
There are several future directions for research involving 3-Hydroxymethylaminopyrine. One area of interest is the development of new methods for the measurement of cytochrome P450 activity using the compound. Additionally, the potential use of 3-Hydroxymethylaminopyrine in the diagnosis and treatment of liver disease is an area that warrants further investigation. Finally, the development of new derivatives of 3-Hydroxymethylaminopyrine with improved stability and specificity could expand its applications in scientific research.
In conclusion, 3-Hydroxymethylaminopyrine is a valuable compound that has been widely used in scientific research. Its specificity for cytochrome P450 enzymes and its ability to provide insights into the metabolism of drugs and xenobiotics make it a valuable tool for scientists. However, its limitations in terms of stability and potential interference with other metabolic pathways must be considered when using it in experiments. Further research into the compound's applications and derivatives could lead to new breakthroughs in the field of biochemical and physiological research.
Synthesis Methods
The synthesis of 3-Hydroxymethylaminopyrine involves the reaction of aminopyrine with formaldehyde and sodium borohydride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is critical for its use in scientific research.
Scientific Research Applications
3-Hydroxymethylaminopyrine has been widely used in scientific research as a substrate for the measurement of cytochrome P450 activity. It is also used as a reagent for the determination of hydrogen peroxide levels in biological samples. Additionally, the compound has been used to study the metabolism of drugs and other xenobiotics in the liver.
properties
CAS RN |
13097-17-1 |
---|---|
Product Name |
3-Hydroxymethylaminopyrine |
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(dimethylamino)-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H17N3O2/c1-14(2)12-11(9-17)15(3)16(13(12)18)10-7-5-4-6-8-10/h4-8,17H,9H2,1-3H3 |
InChI Key |
BATBESUQPUOBOC-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N(C)C)CO |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N(C)C)CO |
Other CAS RN |
13097-17-1 |
synonyms |
3-hydroxymethylaminopyrine 4-dimethylamino-3-hydroxymethyl-2-methyl-2-phenyl-3pyrazolin-5-one, |
Origin of Product |
United States |
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